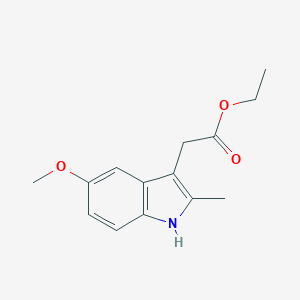
Acide 6-sulfopicolinic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfopicolinic acid is not directly mentioned in the provided papers. However, the papers do discuss various sulfonic acid derivatives and their applications in synthesis and catalysis, which can provide indirect information about the chemical nature and reactivity of sulfonic acids, including 6-sulfopicolinic acid. Sulfonic acids are known for their strong acidity and ability to act as catalysts in various chemical reactions due to their ability to donate protons .
Synthesis Analysis
The synthesis of sulfonic acid functionalized compounds is well-documented in the provided papers. For instance, a novel Bronsted acidic ionic liquid based on sulfonic acid functionalized pyridinium chloride was synthesized and characterized, demonstrating its use as a catalyst in the preparation of hexahydroquinolines . Similarly, sulfonic acid functionalized nanoporous silica and TiO2-coated magnetite nanoparticle-supported sulfonic acid were synthesized and used as catalysts for the green synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 6-sulfopicolinic acid by introducing the appropriate sulfonic acid functional group to the picolinic acid core.
Molecular Structure Analysis
The molecular structure of sulfonic acid derivatives is characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic or heteroaromatic ring. The papers describe the characterization of these structures using various techniques such as FT-IR, NMR, MS, XRD, and SEM . These techniques could be employed to analyze the molecular structure of 6-sulfopicolinic acid, ensuring the correct attachment of the sulfonic acid group to the picolinic acid framework.
Chemical Reactions Analysis
Sulfonic acid derivatives are known to participate in a variety of chemical reactions, primarily as catalysts due to their strong acidity. The papers discuss the use of sulfonic acid functionalized materials in multicomponent reactions for the synthesis of heterocyclic compounds . These reactions often proceed under mild conditions and can be highly efficient and selective. The reactivity of 6-sulfopicolinic acid would likely be similar, with the potential to act as a catalyst or reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid derivatives, such as their thermal stability, acidity, and catalytic activity, are well-studied. The papers report the use of thermogravimetric analysis to assess the stability of these compounds . The acidity is often measured using the Hammett acidity function, and the catalytic properties are evaluated through their performance in various chemical reactions . These analyses are crucial for understanding the behavior of 6-sulfopicolinic acid in different environments and its suitability for various applications.
Applications De Recherche Scientifique
Biotechnologie : Production de lipides microbiens
En biotechnologie, l'acide 6-sulfopicolinic peut être utilisé pour améliorer la production de lipides dans les microbes. Grâce à l'ingénierie des milieux et à l'ingénierie métabolique, il peut potentiellement augmenter le rendement des lipides microbiens, qui sont essentiels pour la production de biocarburants et d'autres applications industrielles .
Durabilité environnementale : Fertilité des sols et santé des plantes
L'This compound pourrait jouer un rôle dans l'amélioration de la fertilité des sols et de la santé des plantes. Les acides organiques, y compris les acides sulfoniques, sont connus pour influencer la rhizosphère en affectant les communautés microbiennes et la solubilisation des nutriments, ce qui peut conduire à une croissance végétale accrue et à des pratiques agricoles durables .
Médecine : Propriétés antivirales
Des études récentes ont mis en évidence le potentiel des dérivés de l'acide picolinic, tels que l'This compound, à présenter des propriétés antivirales à large spectre. Ce composé pourrait être développé en un agent thérapeutique pour lutter contre diverses maladies virales, notamment le SRAS-CoV-2 et la grippe .
Agriculture : Protection des plantes et fertilisation
En agriculture, l'This compound pourrait être utilisé pour développer de nouvelles stratégies de protection des plantes. En tant que dérivé d'acide sulfonique, il pourrait être impliqué dans la synthèse de composés qui renforcent la résistance des plantes aux agents pathogènes et aux stress environnementaux, contribuant à l'augmentation des rendements des cultures .
Science des matériaux : Fabrication de produits chimiques spéciaux
L'This compound est reconnu dans la science des matériaux pour son rôle dans la fabrication de produits chimiques spéciaux. Ses propriétés uniques en font un composé précieux dans la synthèse de divers matériaux, impactant potentiellement des industries allant de l'électronique à la pharmaceutique .
Applications industrielles : Synthèse chimique
Dans l'industrie chimique, l'This compound pourrait être utilisé dans la synthèse de divers produits chimiques. Son groupe acide sulfonique peut être bénéfique pour catalyser certaines réactions ou dans la production de produits chimiques spéciaux qui nécessitent des fonctionnalités sulfoniques spécifiques .
Mécanisme D'action
Mode of Action
It’s worth noting that picolinic acid, a related compound, acts as an anti-infective and immunomodulator by binding to zinc finger proteins (zfps), changing their structures, and disrupting zinc binding, thereby inhibiting function
Biochemical Pathways
This process involves the degradation of SQ into two fragments with metabolic utilization of carbons 1–3 and excretion of carbons 4–6 as dihydroxypropanesulfonate or sulfolactate
Result of Action
Picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo
Propriétés
IUPAC Name |
6-sulfopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIRWWXJYCTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376540 |
Source


|
| Record name | 6-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18616-02-9 |
Source


|
| Record name | 6-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


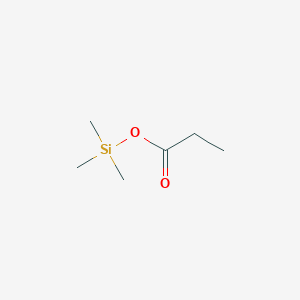

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
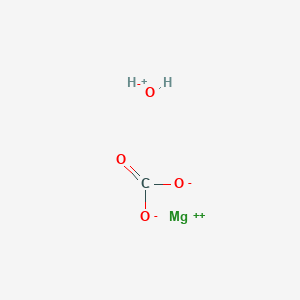
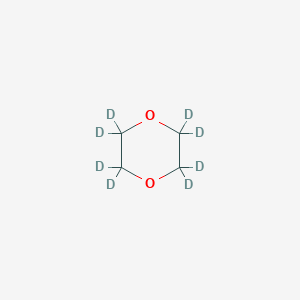

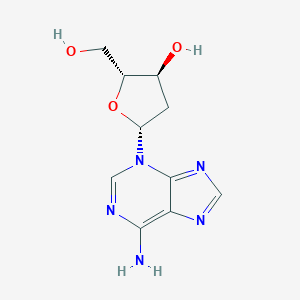
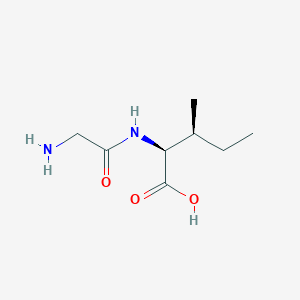
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)



